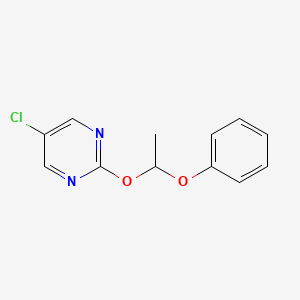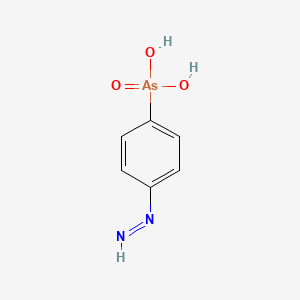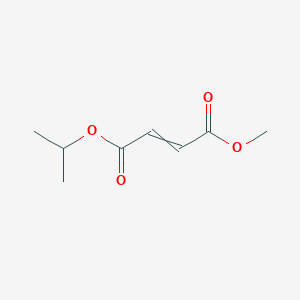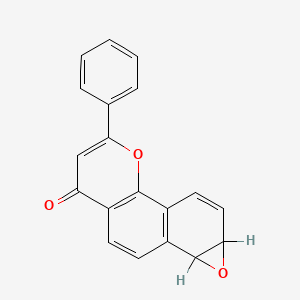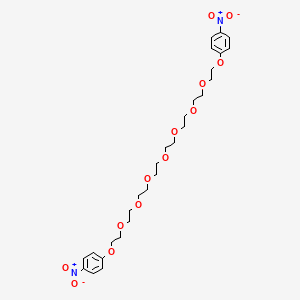
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane typically involves the reaction of 4-nitrophenol with a polyether chain precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution on the polyether chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,23-Bis(4-aminophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane.
Substitution: Formation of smaller polyether fragments and phenolic compounds.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with other molecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The nitrophenyl groups can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,23-Bis(4-aminophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane: Similar structure but with amino groups instead of nitro groups.
1,23-Bis(4-methoxyphenoxy)-3,6,9,12,15,18,21-heptaoxatricosane: Similar structure but with methoxy groups instead of nitro groups.
属性
CAS 编号 |
82959-74-8 |
|---|---|
分子式 |
C28H40N2O13 |
分子量 |
612.6 g/mol |
IUPAC 名称 |
1-nitro-4-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C28H40N2O13/c31-29(32)25-1-5-27(6-2-25)42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-28-7-3-26(4-8-28)30(33)34/h1-8H,9-24H2 |
InChI 键 |
YXKMRZDYSVMPAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


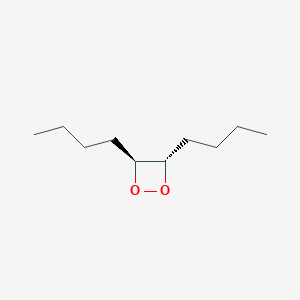
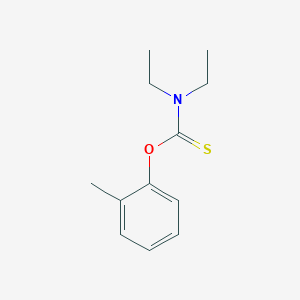
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

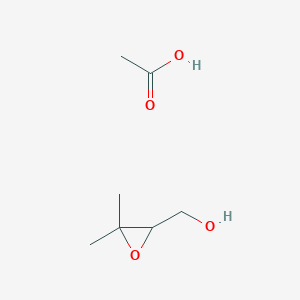

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)

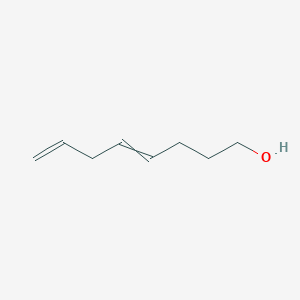
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
